molecular formula C11H15ClN2O B1405196 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride CAS No. 1600563-01-6

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride

Cat. No. B1405196
M. Wt: 226.7 g/mol
InChI Key: LFWOUWWXXWLKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride, with the chemical formula C₁₁H₁₅ClN₂O , is a synthetic compound. It falls under the class of pyridine derivatives and is commonly used in research and pharmaceutical applications. The compound is characterized by its white crystalline appearance and is typically available as a hydrochloride salt.



Synthesis Analysis


The synthesis of 3-[(piperidin-3-yl)carbonyl]pyridine hydrochloride involves the reaction of piperidine (a six-membered heterocyclic compound containing a nitrogen atom) with pyridine-3-carbonyl chloride . The carbonyl group from the pyridine-3-carbonyl chloride reacts with the piperidine nitrogen, resulting in the formation of the desired compound. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.



Molecular Structure Analysis


The molecular structure of 3-[(piperidin-3-yl)carbonyl]pyridine hydrochloride consists of a pyridine ring fused with a piperidine ring. The carbonyl group is attached to the piperidine nitrogen, leading to the name “piperidin-3-yl (pyridin-3-yl)methanone hydrochloride.”



Chemical Reactions Analysis


The compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and cyclization reactions. Its reactivity depends on the presence of the carbonyl group and the nitrogen atom in the piperidine ring.



Physical And Chemical Properties Analysis



  • Molecular Weight : 226.71 g/mol

  • Melting Point : Varies based on the form (hydrochloride salt)

  • Solubility : Soluble in water and polar organic solvents

  • Appearance : White crystalline solid


Scientific Research Applications

Synthesis Methods

  • Simple Method for Synthesis : A study by Smaliy et al. (2011) presents a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).

Chemical Activation and Reaction Products

  • Chemical Activation by Formaldehyde : Research by Nikolov and Yaylayan (2010) investigates the activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products. They developed a strategy based on Py-GC/MS analysis to identify reaction products incorporating piperidine moieties, demonstrating the reactivity of piperidine in glucose/lysine model systems (Nikolov & Yaylayan, 2010).

Molecular Structure Studies

  • Crystal and Molecular Structure Analysis : Dattagupta and Saha (1975) determined the structure of hexahydro pyridine (piperidine) hydrochloride, highlighting its psychobiological importance. They used X-ray data to determine the crystallographic and molecular structure, revealing the chair conformation of the hexahydro pyridine ring and hydrogen bonding patterns (Dattagupta & Saha, 1975).

Antibacterial Applications

  • Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of compounds containing the piperidine structure, such as 1-(4-(piperidin-1-yl) phenyl) ethanone. These compounds were evaluated for their antibacterial activity, demonstrating potential applications in the field of antimicrobial therapy (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmacological Potential

  • Study on Potential 5-HT3 Receptor Antagonists : Whelan et al. (1995) synthesized a series of tropane-3-spiro-4'(5')-imidazolines and investigated their potential as 5-HT3 receptor antagonists. They determined the crystal structure of these compounds and conducted binding studies, indicating their efficiency in displacing the binding of [3H]GR65630 to bovine brain area postrema membranes, comparable to MDL 72222, a known 5-HT3 antagonist (Whelan et al., 1995).

Safety And Hazards


Future Directions


Future research could focus on:



  • Investigating its pharmacological properties and potential therapeutic applications.

  • Studying its interactions with biological targets.

  • Developing derivatives with improved efficacy or reduced toxicity.


properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWOUWWXXWLKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride

CAS RN

1301738-69-1
Record name Methanone, 3-piperidinyl-3-pyridinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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